molecular formula C10H9ClFNO2 B13626256 7-Chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

7-Chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B13626256
M. Wt: 229.63 g/mol
InChI Key: CACRZZCQRHMOIG-UHFFFAOYSA-N
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Description

7-Chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a chemical compound with the molecular formula C10H9ClFNO2. This compound belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a substituted benzylamine, the compound can be synthesized through a series of steps including halogenation, cyclization, and carboxylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety. The final product is often purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its tetrahydro derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted isoquinolines, which can be further functionalized for specific applications.

Scientific Research Applications

7-Chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    7-Fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid: Similar in structure but lacks the chlorine atom.

    1,2,3,4-Tetrahydroisoquinoline: A simpler structure without the carboxylic acid and halogen substituents.

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Contains methoxy groups instead of halogens.

Uniqueness

The presence of both chlorine and fluorine atoms in 7-Chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid makes it unique compared to its analogs. These halogen atoms can significantly influence the compound’s reactivity, biological activity, and physicochemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H9ClFNO2

Molecular Weight

229.63 g/mol

IUPAC Name

7-chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

InChI

InChI=1S/C10H9ClFNO2/c11-6-1-5-4-13-9(10(14)15)3-7(5)8(12)2-6/h1-2,9,13H,3-4H2,(H,14,15)

InChI Key

CACRZZCQRHMOIG-UHFFFAOYSA-N

Canonical SMILES

C1C(NCC2=C1C(=CC(=C2)Cl)F)C(=O)O

Origin of Product

United States

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